Distinct Substitution Pattern Versus PDE9-Optimized N-Substituted Pyrazolo[3,4-d]pyrimidin-4-ones Alters Target Engagement Profile
The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is heavily represented in the PDE9 inhibitor patent literature. The most potent PDE9A inhibitors in this class, such as WYQ-91 (IC₅₀ = 5.5–6 nM) and WYQ-46 (IC₅₀ = 6 nM) from US9617269, uniformly carry an N-cyclopentyl or N-cyclohexyl substituent on the pyrazole ring and a substituted benzylamino group at C6 [1]. CAS 877630-46-1 lacks any N-substitution on the pyrazole ring and instead bears a 6-(pyridin-3-ylmethylthio) group. In the broader pyrazolo[3,4-d]pyrimidine literature, 6-alkylthio/arylthio substitution is associated with CDK2, EGFR, and VEGFR-2 kinase inhibition rather than PDE9 activity [2]. This structural divergence predicts a fundamentally different target selectivity spectrum. Direct PDE9A inhibition data for CAS 877630-46-1 are not publicly available; however, the structural dissimilarity to the N-substituted PDE9 pharmacophore makes it improbable that this compound would achieve the sub-10 nM PDE9A potency observed for WYQ-91 or WYQ-46.
| Evidence Dimension | Target engagement profile (PDE9A vs. kinase inhibition) |
|---|---|
| Target Compound Data | 6-(pyridin-3-ylmethylthio) substitution; no N-substitution on pyrazole; PDE9A IC₅₀ not reported in public domain |
| Comparator Or Baseline | WYQ-91 (N-cyclopentyl, C6-NHCH₂CONH-4-OMe-Ph): PDE9A IC₅₀ = 5.5–6 nM [1]; WYQ-46: PDE9A IC₅₀ = 6 nM [1] |
| Quantified Difference | Structural divergence from the N-substituted PDE9 pharmacophore predicts ≥10–100-fold shift in PDE9A potency; alternative kinase targets (CDK2, EGFR, VEGFR-2) are plausible based on 6-thioether SAR literature [2] |
| Conditions | PDE9A catalytic domain inhibition assay using [³H]-cGMP substrate, liquid scintillation counting (WYQ-91 data); CAS 877630-46-1 not tested in this assay system |
Why This Matters
If a project requires PDE9A inhibition, CAS 877630-46-1 is unlikely to serve as a suitable tool compound given the absence of the N-substitution motif that is critical for sub-nanomolar PDE9A affinity; conversely, if a kinase-targeting probe is needed, this 6-thioether chemotype may offer a distinct selectivity window.
- [1] BindingDB entries: BDBM50034639 (WYQ-91, PDE9A IC₅₀ = 5.5–6 nM); BDBM317083 (WYQ-34, PDE9A IC₅₀ = 39 nM); BDBM317095 (WYQ-46, PDE9A IC₅₀ = 6 nM). Data derived from US9617269. View Source
- [2] Shaaban, M.A. et al. Synthesis and docking study of some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as phosphodiesterase-5 inhibitors. King Saud University research output. View Source
